(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
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Description
(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclization Techniques
Prins-Type Cyclization
The Prins cyclization, involving aldehydes and homoallylic alcohols to afford tetrahydro-2H-pyrans, exemplifies a technique relevant to the synthesis of compounds like the one . This method demonstrates the utility of oxonium ions in forming complex heterocyclic structures, showcasing the synthesis of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives. This cyclization approach is instrumental in constructing molecular complexity and diversity in heterocyclic chemistry (Fráter, Müller, & Kraft, 2004).
Heterocyclic System Synthesis
Synthesis of Heterocyclic Systems
The creation of 2H-pyrone and ferrocene-containing heterocyclic systems through reactions with o-phenylenediamine and various derivatives illustrates the chemical versatility and the potential for generating bioactive molecules. This research highlights methods for constructing complex heterocycles that could be foundational for new materials or pharmaceutical agents (Malzogu et al., 2000).
Building Blocks for Prostanoids
Chiral Building Blocks
The synthesis of chiral 7-oxabicyclo[2.2.1]heptane derivatives for prostanoids showcases the application of intramolecular carbocyclization techniques. These building blocks are crucial for synthesizing complex natural products and pharmaceuticals, demonstrating the compound's relevance in advanced organic synthesis and medicinal chemistry (Valiullina et al., 2019).
Reactivity Studies
Haloacetylated Enol Ethers Synthesis
The synthesis of alkyl 6-[4,5-dihydroisoxazol-3-yl(-pyrazol-3(5)-yl)]hexanoates from methyl trifluoro[chloro]-9-oxo-7-methoxydec-7-enoates highlights a method for introducing halogenated functionalities into complex organic molecules. This study contributes to the understanding of haloacetylated compound reactivity, which is significant for developing novel organic synthesis methods (Martins et al., 2003).
Renewable Sources to Heterocycles
From Levulinic Acid to Heterocycles
Efficient heterocyclization of methyl trifluoro- and trichloro-4-methoxy-6-oxo-4-heptenoates into isoxazole and pyrazole derivatives shows the transformation of renewable resources into valuable heterocyclic compounds. This research demonstrates the synthetic potential and applicability of such transformations in generating bioactive molecules or materials (Flores et al., 2014).
Properties
IUPAC Name |
methyl (Z)-7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]hept-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h2,4,12,15,18H,3,5-11,13H2,1H3/b4-2-/t15-,18?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKRCABVOSBFSK-UKVHHCBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1=CC(CC1=O)OC2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)OC2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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